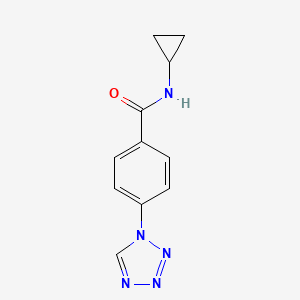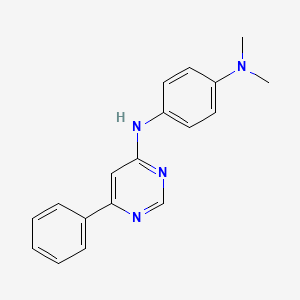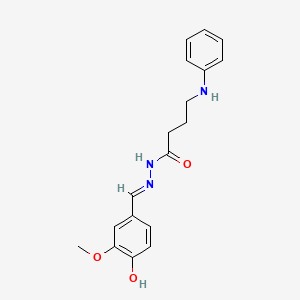
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of tetrazole derivatives, which have been shown to possess diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not yet fully understood. However, studies have shown that it acts on the GABAergic system, which is involved in the regulation of neuronal excitability. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which may underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which play a key role in the development of inflammation. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may underlie its neuroprotective effects. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to increase the expression of BDNF, a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Furthermore, it has been shown to be relatively stable under a wide range of conditions. However, there are also some limitations to its use. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not very soluble in water, which may limit its use in certain experiments. Furthermore, its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for epilepsy. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have anticonvulsant effects, and further research is needed to determine its efficacy in animal models of epilepsy. Finally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, which may provide insights into its potential therapeutic applications.
In conclusion, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, or N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant activities, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with sodium azide to form the tetrazole ring. Finally, the cyclopropyl group is protected with acetic anhydride to yield the final product, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and Alzheimer's disease. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(13-9-3-4-9)8-1-5-10(6-2-8)16-7-12-14-15-16/h1-2,5-7,9H,3-4H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWIWJMMMIOFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)


![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)
![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)